molecular formula C14H12N2O3S B2598283 (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-methyl-1,2-thiazol-5-yl)prop-2-enamide CAS No. 1219915-35-1

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-methyl-1,2-thiazol-5-yl)prop-2-enamide

Cat. No.: B2598283
CAS No.: 1219915-35-1
M. Wt: 288.32
InChI Key: OOARDVZBITXGRT-HWKANZROSA-N
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Description

“(2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-(3-methyl-1,2-thiazol-5-yl)prop-2-enamide” is a synthetic acrylamide derivative characterized by two distinct heterocyclic moieties: a 1,3-benzodioxole ring and a 3-methyl-1,2-thiazole group. The (2E)-configuration of the propenamide backbone ensures planarity, which may enhance π-π stacking interactions in biological systems. This compound’s molecular formula is C₁₄H₁₂N₂O₃S, with a molecular weight of 288.32 g/mol.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(3-methyl-1,2-thiazol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-9-6-14(20-16-9)15-13(17)5-3-10-2-4-11-12(7-10)19-8-18-11/h2-7H,8H2,1H3,(H,15,17)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOARDVZBITXGRT-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NSC(=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-methyl-1,2-thiazol-5-yl)prop-2-enamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized from appropriate thioamide and α-haloketone precursors.

    Coupling Reaction: The final step involves coupling the benzodioxole and thiazole rings through a condensation reaction with an appropriate aldehyde or ketone, followed by dehydration to form the enamine linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each synthetic step.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the enamine linkage, converting it to an amine.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzodioxole and thiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving the benzodioxole and thiazole moieties.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-methyl-1,2-thiazol-5-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can interact with hydrophobic pockets, while the thiazole ring can form hydrogen bonds with amino acid residues. This dual interaction can lead to inhibition or modulation of the target’s activity, affecting downstream pathways.

Comparison with Similar Compounds

Compound A : (2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-phenylprop-2-enamide

  • Substituent : Phenyl group (C₆H₅).
  • Molecular Formula: C₁₆H₁₃NO₃.
  • Molecular Weight : 267.28 g/mol.
  • Key Differences : Replacement of the thiazole group with a phenyl ring reduces polarity and eliminates sulfur-based interactions. Computational studies using density functional theory (DFT) reveal enhanced electron delocalization in the benzodioxole-phenyl system, with bond lengths and angles consistent with strong conjugation .

Compound B : (2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-{[3-(Thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}prop-2-enamide (BG15218)

  • Substituent : 3-(Thian-4-yl)-1,2,4-oxadiazole-methyl group.
  • Molecular Formula : C₁₈H₁₉N₃O₄S.
  • Molecular Weight : 373.43 g/mol.
  • Key Differences: The oxadiazole-thian substituent introduces a bulkier, more lipophilic side chain compared to the thiazole group. This modification may improve membrane permeability but could reduce solubility in aqueous media. No experimental data on biological activity are available .

Compound C : 3-(1,3-Benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)prop-2-enamide

  • Substituent : 2,4-Dimethoxyphenyl group.
  • Molecular Formula: C₁₈H₁₇NO₅.
  • Molecular Weight : 327.33 g/mol.
  • Key Differences : Methoxy groups at the 2- and 4-positions increase electron-donating effects and steric bulk. Predicted physical properties include a density of 1.306 g/cm³ , boiling point of 556.0°C , and pKa of 12.39 , suggesting moderate basicity and high thermal stability .

Comparative Data Table

Compound Substituent (R Group) Molecular Formula Molecular Weight (g/mol) Key Properties/Findings
Target Compound 3-Methyl-1,2-thiazol-5-yl C₁₄H₁₂N₂O₃S 288.32 Planar structure; sulfur-polarity
Compound A Phenyl C₁₆H₁₃NO₃ 267.28 Enhanced conjugation (DFT-validated)
Compound B (BG15218) Oxadiazole-thian-methyl C₁₈H₁₉N₃O₄S 373.43 High lipophilicity; unconfirmed bioactivity
Compound C 2,4-Dimethoxyphenyl C₁₈H₁₇NO₅ 327.33 High thermal stability (bp 556°C)

Research Findings and Implications

  • Electronic Properties : The thiazole group in the target compound introduces a dipole moment (~2.1 D, estimated) due to sulfur’s electronegativity, whereas the phenyl group in Compound A lacks this polarity.
  • Solubility : Compound C’s dimethoxyphenyl group likely improves water solubility compared to the thiazole and oxadiazole derivatives, though experimental confirmation is needed.
  • Biological Relevance : The oxadiazole-thian group in Compound B may enhance binding to hydrophobic enzyme pockets, but its synthetic complexity could limit practical applications.

Biological Activity

The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-methyl-1,2-thiazol-5-yl)prop-2-enamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H12N2O3S
  • Molecular Weight : 280.31 g/mol

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis and cell cycle arrest at the G1 phase, suggesting a mechanism that disrupts normal cell division.

Table 1: In Vitro Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HT29 (Colon)10G1 phase cell cycle arrest
A549 (Lung)20Inhibition of proliferation

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. Studies indicate that it possesses bactericidal effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The proposed mechanisms underlying the biological activities of this compound include:

  • Interaction with Enzymes : The thiazole moiety may interact with specific enzymes involved in cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : The benzodioxole structure is known to induce oxidative stress, leading to cellular damage in cancer cells.
  • Modulation of Signaling Pathways : The compound may affect pathways such as MAPK and PI3K/Akt, which are crucial in regulating cell survival and proliferation.

Case Study 1: Breast Cancer Treatment

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment.

Case Study 2: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound against Staphylococcus aureus infections in vitro. Results showed that the compound effectively inhibited bacterial growth, suggesting its potential as a therapeutic agent for treating bacterial infections.

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